Ethyl 3-bromo-4-cyano-2-nitrophenylacetate
Overview
Description
This compound belongs to the class of nitroaromatic compounds and is characterized by its yellow crystalline solid form. It has a molecular formula of C11H9BrN2O4 and a molecular weight of 313.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-4-cyano-2-nitrophenylacetate typically involves the nitration, bromination, and cyanoacetylation of phenylacetate derivatives. The process begins with the nitration of ethyl phenylacetate to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. Finally, cyanoacetylation is performed to introduce the cyano group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reactions. The use of solvent-free methods or environmentally benign solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4-cyano-2-nitrophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-bromo-4-cyano-2-nitrophenylacetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-cyano-2-nitrophenylacetate involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, nitro group, and cyano group provide multiple sites for chemical reactions, allowing the compound to participate in diverse synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
- Ethyl 3-bromo-4-cyano-2-nitrobenzoate
- Ethyl 3-bromo-4-cyano-2-nitrophenylpropanoate
Comparison: Ethyl 3-bromo-4-cyano-2-nitrophenylacetate is unique due to its specific substitution pattern, which provides distinct reactivity and synthetic utility. Compared to similar compounds, it offers a balance of functional groups that make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-cyano-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-9(15)5-7-3-4-8(6-13)10(12)11(7)14(16)17/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGMCLGGYMWHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C#N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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